3,4-dimethyl-N-(2-methylbutan-2-yl)benzamide
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Overview
Description
3,4-dimethyl-N-(2-methylbutan-2-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a benzamide core substituted with dimethyl and methylbutan-2-yl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(2-methylbutan-2-yl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 2-methylbutan-2-amine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(2-methylbutan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Halogenated or nitrated benzamides
Scientific Research Applications
3,4-dimethyl-N-(2-methylbutan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other pharmacologically active benzamides.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(2-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylbutan-2-yl)-3-methylaniline
- N-(4-(tert-butylamino)phenyl)acetamide
- N-(2-methylpentan-2-yl)pyridin-3-amine
Uniqueness
3,4-dimethyl-N-(2-methylbutan-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3,4-dimethyl-N-(2-methylbutan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-6-14(4,5)15-13(16)12-8-7-10(2)11(3)9-12/h7-9H,6H2,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJMYIQWFABWAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC(=C(C=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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